molecular formula C7H13NO3 B139264 1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone CAS No. 156720-61-5

1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone

Cat. No. B139264
M. Wt: 159.18 g/mol
InChI Key: MWACGOZASVGQOK-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone, commonly known as BHA, is a chemical compound that has been widely used in scientific research. BHA is a small molecule that belongs to the class of azetidinones. It has been extensively studied due to its unique chemical structure and various biological activities.

Mechanism Of Action

The mechanism of action of BHA is not fully understood. However, it is believed that BHA exerts its biological effects by modulating various signaling pathways in the body. BHA has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. BHA has also been shown to activate certain transcription factors, which are involved in regulating gene expression.

Biochemical And Physiological Effects

BHA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. BHA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, BHA has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

BHA has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and can be easily modified to create analogs with different biological activities. BHA is also stable and can be stored for long periods of time without degradation. However, there are also limitations to using BHA in lab experiments. BHA has poor solubility in water, which can limit its use in certain assays. Additionally, BHA has been shown to have some toxicity at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for research on BHA. One area of interest is the development of BHA analogs with improved biological activities. Another area of interest is the investigation of the mechanism of action of BHA and its potential targets in the body. Additionally, further research is needed to determine the safety and efficacy of BHA in human clinical trials.
Conclusion
In conclusion, BHA is a small molecule with various biological activities that has been extensively studied for its potential therapeutic applications. The synthesis of BHA is a relatively simple and cost-effective process, making it a popular compound for scientific research. BHA has been shown to have anti-inflammatory, antioxidant, and antitumor properties, and has been studied as a potential treatment for various diseases. While there are limitations to using BHA in lab experiments, there are also several future directions for research on this compound.

Synthesis Methods

BHA can be synthesized through a multistep reaction from commercially available starting materials. The synthesis involves the reaction of 2,4-dimethyl-1,3-dioxolane with sodium hydride to form a carbanion intermediate. This intermediate is then reacted with ethyl chloroacetate to form the desired product, which is then hydrolyzed to form BHA. The synthesis of BHA is a relatively simple and cost-effective process, making it a popular compound for scientific research.

Scientific Research Applications

BHA has been extensively studied for its various biological activities. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. BHA has been used in numerous scientific studies to investigate its potential therapeutic applications. It has been studied as a potential treatment for various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

CAS RN

156720-61-5

Product Name

1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

1-[(2S,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethanone

InChI

InChI=1S/C7H13NO3/c1-5(11)8-6(3-9)2-7(8)4-10/h6-7,9-10H,2-4H2,1H3/t6-,7-/m0/s1

InChI Key

MWACGOZASVGQOK-BQBZGAKWSA-N

Isomeric SMILES

CC(=O)N1[C@@H](C[C@H]1CO)CO

SMILES

CC(=O)N1C(CC1CO)CO

Canonical SMILES

CC(=O)N1C(CC1CO)CO

synonyms

2,4-Azetidinedimethanol, 1-acetyl-, trans- (9CI)

Origin of Product

United States

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